molecular formula C16H17FN2O2 B5437004 N-(2-ethoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea

N-(2-ethoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea

Cat. No. B5437004
M. Wt: 288.32 g/mol
InChI Key: QKGRHYHPKCOTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea, also known as EFU, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. EFU belongs to the class of urea derivatives and has been studied for its various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties.

Mechanism of Action

N-(2-ethoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea exerts its biological activities by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound also inhibits the activity of vascular endothelial growth factor (VEGF), a signaling pathway involved in angiogenesis. Additionally, this compound has been shown to induce apoptosis in cancer cells, indicating its potential use in cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound also inhibits the growth and proliferation of cancer cells and reduces angiogenesis, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea has several advantages for lab experiments. It is a stable and easily synthesized compound, making it a viable candidate for further research. However, this compound has limitations in terms of its solubility and toxicity, which may affect its use in in vivo experiments.

Future Directions

There are several future directions for the research of N-(2-ethoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea. One potential direction is the investigation of its use in combination with other therapeutic agents to enhance its efficacy. Another direction is the exploration of its use in the treatment of other diseases such as cardiovascular disease and diabetes. Additionally, the optimization of its synthesis method and the development of more soluble and less toxic derivatives may enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. Its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it a viable candidate for the treatment of various diseases. Further research is needed to explore its potential in combination with other therapeutic agents and its use in the treatment of other diseases.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea involves the reaction of 2-ethoxyaniline and 5-fluoro-2-methylaniline with phosgene, followed by the addition of ammonia to form the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for further research.

Scientific Research Applications

N-(2-ethoxyphenyl)-N'-(5-fluoro-2-methylphenyl)urea has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been studied for its anti-tumor and anti-angiogenic properties, indicating its potential use in cancer therapy.

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(5-fluoro-2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-3-21-15-7-5-4-6-13(15)18-16(20)19-14-10-12(17)9-8-11(14)2/h4-10H,3H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGRHYHPKCOTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=C(C=CC(=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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